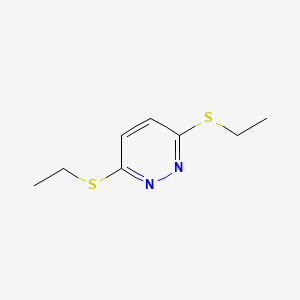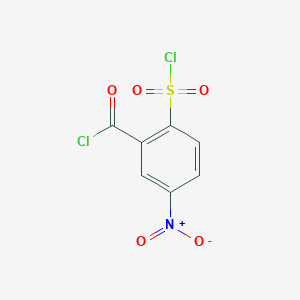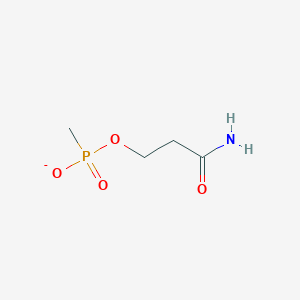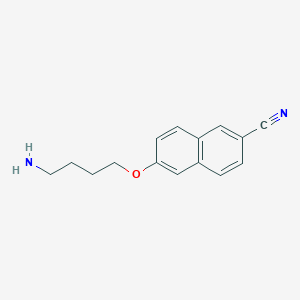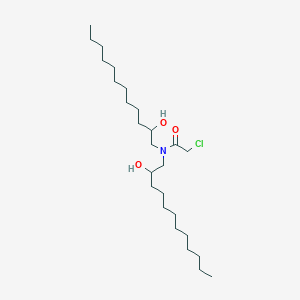
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is an organic compound with the molecular formula C26H52ClNO3 It is characterized by the presence of a chloroacetamide group and two hydroxydodecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxydodecylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds, such as ketones or aldehydes.
Reduction Reactions: The carbonyl groups formed from oxidation can be further reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Alcohols formed from the reduction of carbonyl compounds.
Scientific Research Applications
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxydodecyl chains may enhance the compound’s ability to interact with lipid membranes, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)dodecylamine: Similar in structure but lacks the chloroacetamide group.
2-Chloro-N,N-bis(2-chloroethyl)acetamide: Contains chloroethyl groups instead of hydroxydodecyl chains.
Acetamide, 2-chloro-N,N-bis(phenylmethyl): Contains phenylmethyl groups instead of hydroxydodecyl chains.
Uniqueness
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to the presence of both the chloroacetamide group and the hydroxydodecyl chains. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62881-07-6 |
|---|---|
Molecular Formula |
C26H52ClNO3 |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H52ClNO3/c1-3-5-7-9-11-13-15-17-19-24(29)22-28(26(31)21-27)23-25(30)20-18-16-14-12-10-8-6-4-2/h24-25,29-30H,3-23H2,1-2H3 |
InChI Key |
YMEJFFNSYLSUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


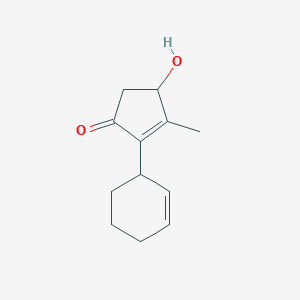
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
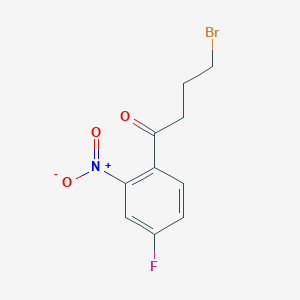
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)

